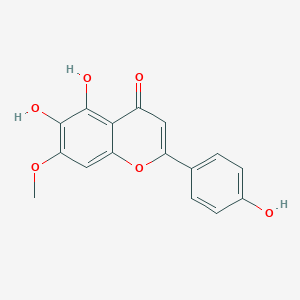

Sorbifolin

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-7-12-14(16(20)15(13)19)10(18)6-11(22-12)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWARRXZVZDFPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177697 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23130-22-5 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sorbifolin: Natural Sources, Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbifolin, a flavone with the chemical name 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the known signaling pathways associated with its biological activities, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Distribution of this compound

Table 1: Natural Plant Sources of this compound and Their Distribution

| Plant Family | Species Name | Plant Part(s) Containing this compound | Citation(s) |

| Acanthaceae | Ruellia tuberosa | Leaves | [1] |

| Aphelandra scabra | Leaves | [2] | |

| Asteraceae | Pulicaria uliginosa | Aerial parts | [2] |

| Heterotheca subaxillaris | Glandular trichomes, Leaf surface | [2] | |

| Saussurea involucrata | Not specified | ||

| Crossostephium chinense | Not specified | ||

| Artemisia spp. | Not specified | ||

| Grindelia argentina | Not specified | ||

| Fabaceae | Astragalus annularis | Not specified | [2] |

| Pterogyne nitens | Not specified | [2] | |

| Lamiaceae | Lagochilus leiacanthus | Whole herb | [3] |

| Salvia spp. | Not specified | ||

| Rosaceae | Sorbaria sorbifolia var. stellipila | Not specified | [3] |

| Rutaceae | Spathelia sorbifolia | Roots and Stems | |

| Bignoniaceae | Arrabidaea chica | Not specified |

Experimental Protocols

Extraction and Isolation of this compound from Pulicaria uliginosa

The following protocol is a representative method for the extraction and isolation of this compound from the aerial parts of Pulicaria uliginosa.

Methodology:

-

Plant Material Preparation: Air-dry the aerial parts of Pulicaria uliginosa at room temperature and grind them into a coarse powder.

-

Initial Extraction: Macerate the powdered plant material with 70% ethanol at room temperature. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.

-

Solvent Partitioning:

-

Dilute the concentrated extract with distilled water (1:1 ratio).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane

-

Chloroform

-

Ethyl acetate

-

n-butanol

-

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction, which is typically enriched with flavonoids like this compound, to column chromatography.

-

Use silica gel as the stationary phase.

-

Elute the column with a gradient of n-hexane-ethyl acetate followed by a gradient of chloroform-methanol to separate the compounds.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.

-

-

Final Purification: Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.

Methodology:

-

Standard Preparation: Prepare a stock solution of pure this compound of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions from the stock solution.

-

Sample Preparation:

-

Extract the plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is commonly employed. The specific gradient program should be optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the maximum absorbance wavelength of this compound (approximately 330 nm).

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

-

Quantification: Inject the prepared samples and standards into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve.

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer. The anticancer activity of this compound-rich extracts has been linked to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Anticancer Signaling Pathway of this compound

The proposed mechanism of action for this compound's anticancer effects involves the regulation of key proteins in cell cycle control and apoptosis.

Caption: Proposed anticancer signaling pathway of this compound.

This diagram illustrates that this compound may inhibit cell proliferation and induce cell cycle arrest at the G1 and S phases by downregulating Cyclin-Dependent Kinase 6 (CDK6) and cyclins A2 and E1. Furthermore, it is suggested to promote apoptosis through the activation of caspases.

Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Caption: General workflow for this compound extraction and analysis.

This workflow demonstrates the sequential steps from the initial plant material to the final quantification of this compound, highlighting the key techniques involved in the process.

References

Sorbifolin's Mechanism of Action in Cancer Cells: A Technical Guide

Abstract

Sorbifolin, a flavone found in various medicinal plants, has demonstrated significant potential as an anticancer agent. Its therapeutic effects are attributed to a multi-faceted mechanism of action that involves the modulation of critical cellular processes within cancer cells. This document provides an in-depth technical overview of this compound's core mechanisms, including the induction of apoptosis, cell cycle arrest, and the intricate regulation of key oncogenic signaling pathways. We present a synthesis of current research, quantitative data on related compounds, detailed experimental protocols, and visual diagrams of the molecular pathways involved to serve as a comprehensive resource for the scientific community.

Introduction to this compound

This compound (Scutellarin-7-methylether) is a bioactive flavonoid recognized for a range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] Recent investigations have highlighted its potent anticancer capabilities, making it a compound of interest for oncological research and drug development. This compound exerts its effects by targeting fundamental pathways that cancer cells exploit for their uncontrolled growth and survival. The primary mechanisms include inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling cascades that promote tumorigenesis.

Core Mechanisms of Action in Cancer Cells

This compound's anticancer activity is not mediated by a single pathway but rather by a coordinated assault on multiple cellular fronts.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer, allowing malignant cells to survive indefinitely. This compound and this compound-rich extracts have been shown to reinstate this crucial process in cancer cells. The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

-

Caspase Activation: this compound treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[1][2] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

Modulation of Bcl-2 Family Proteins: The process is often initiated by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound can modulate the expression of these proteins, increasing the Bax/Bcl-2 ratio, which permeabilizes the mitochondrial membrane and releases cytochrome c, a key step in activating the caspase cascade.[2][3]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a loss of cell cycle regulation. This compound can impose a regulatory checkpoint, halting the progression of the cell cycle and thereby inhibiting tumor growth.

-

G1/S and G2/M Phase Arrest: Studies on this compound-rich extracts have demonstrated an ability to arrest cancer cells in the G1 and S phases.[1] This is achieved by downregulating the expression of key cell cycle proteins, including Cyclin-Dependent Kinase 6 (CDK6) and cyclins A2 and E1.[1] Other related natural compounds are also known to induce G2/M phase arrest.[2][4][5] By inhibiting these proteins, this compound prevents the cell from passing critical checkpoints, effectively stopping proliferation.

Modulation of Oncogenic Signaling Pathways

This compound and related biflavonoids exert significant control over major signaling networks that are frequently hyperactivated in cancer.[6]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[7][8][9] this compound has been shown to inhibit the PI3K/Akt/mTOR cascade.[6] By doing so, it suppresses downstream signals that promote protein synthesis and cell growth, contributing to its anti-proliferative effects.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is involved in stress responses that can lead to apoptosis.[10][11][12] this compound can activate the JNK1/2 and p38 MAPK pathways, which promotes apoptosis in cancer cells.[6]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival, and its constitutive activation is common in many cancers.[13][14][15] this compound can inhibit the NF-κB pathway, thereby reducing the expression of anti-apoptotic genes and sensitizing cancer cells to death signals.[6]

Quantitative Data Summary

While specific IC50 values for pure this compound are not widely reported across a range of cancer cell lines in the reviewed literature, data from studies on this compound-rich extracts and other structurally related flavonoids provide a strong indication of its potency. The following table summarizes representative IC50 values for various flavonoids against different cancer cell lines to provide a contextual framework for this compound's potential efficacy.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Flavonoid | Luteolin | Breast (MCF-7) | ~20-50 | [16] |

| Flavonoid | Quercetin | Colon (HCT-116) | ~30-70 | [17] |

| Biflavonoid | Amentoflavone | Lung (A549) | ~15-40 | [18] |

| Flavonoid | Kaempferol | Ovarian (OVCAR-3) | ~10-25 | [3] |

| Flavonoid | EGCG | Prostate (LNCaP) | ~20-60 | [3] |

Note: These values are approximate and serve as examples. Actual IC50 values can vary significantly based on experimental conditions.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells after this compound treatment.[19]

-

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle distribution.[2]

-

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.

-

Conclusion and Future Directions

This compound presents a compelling profile as a natural anticancer compound, operating through a sophisticated network of mechanisms. Its ability to induce apoptosis, enforce cell cycle arrest, and inhibit crucial oncogenic signaling pathways like PI3K/Akt and NF-κB underscores its potential in oncology. While current data, particularly from this compound-rich extracts and related flavonoids, is promising, further research is imperative.

Future investigations should focus on:

-

Establishing a comprehensive profile of IC50 values for pure this compound across a wide panel of cancer cell lines.

-

Conducting in vivo studies in animal models to validate the in vitro findings and assess therapeutic efficacy and safety.

-

Exploring potential synergistic effects when combined with conventional chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.

This technical guide consolidates the existing knowledge on this compound's mechanism of action, providing a foundational resource to guide and inspire future research in the development of flavonoid-based cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Bufalin exerts antitumor effects by inducing cell cycle arrest and triggering apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sulforaphane as an anticancer molecule: mechanisms of action, synergistic effects, enhancement of drug safety, and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Flavonoids on the Frontline against Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Monoclonal Antibody Against Sortilin Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Sorbifolin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Primary research detailing the in vitro anti-inflammatory effects of Sorbifolin (scutellarein 7-methyl ether) is limited. This guide leverages available data on its parent compound, Scutellarein , to provide a comprehensive overview of its likely anti-inflammatory properties and mechanisms. The structural similarity between this compound and Scutellarein suggests they may exhibit comparable biological activities.

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. Flavonoids, a class of plant secondary metabolites, are recognized for their potent anti-inflammatory properties. This compound, a flavone also known as scutellarein 7-methyl ether, and its parent compound Scutellarein, have demonstrated significant anti-inflammatory potential in various in vitro models. This technical guide provides a detailed overview of the in vitro anti-inflammatory effects of Scutellarein as a proxy for this compound, focusing on its impact on key inflammatory mediators and cellular signaling pathways. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms to support further research and development in this area.

Quantitative Data Summary

The anti-inflammatory activity of Scutellarein has been quantified through its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by Scutellarein in LPS-Stimulated RAW264.7 Cells

| Compound | Concentration | % Inhibition of NO Production | IC50 | Reference |

| Scutellarein | Dose-dependent | Significant inhibition observed | Not explicitly calculated, but significant at 200 µM | [1] |

| Scutellarein | Dose-dependent | Significant inhibition observed | Not explicitly calculated | [2] |

Table 2: Effect of Scutellarein on Pro-inflammatory Gene and Cytokine Expression in LPS-Stimulated Cells

| Target | Cell Line | Effect | Concentration | Reference |

| iNOS mRNA | RAW264.7 | Reduced expression | Dose-dependent | [1] |

| TNF-α mRNA | RAW264.7 | Reduced expression | Dose-dependent | [1] |

| IL-6 | BEAS-2B | Reduced levels | Not specified | [3] |

| CCL2 | BEAS-2B | Reduced levels | Not specified | [3] |

Core Mechanisms of Action: Signaling Pathway Modulation

Scutellarein exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Scutellarein has been shown to inhibit this pathway at multiple points. In LPS-stimulated RAW264.7 cells, Scutellarein treatment leads to a reduction in the phosphorylation of IκBα, which prevents its degradation and consequently blocks the nuclear translocation of the p65 and p50 subunits of NF-κB[1]. Furthermore, it inhibits the phosphorylation of upstream signaling molecules including IKK, AKT, p85, and Src kinase[1].

Inhibition of the MAPK Signaling Pathway

The MAPK pathway, including JNK, ERK, and p38, is also crucial for the inflammatory response. Scutellarein has been demonstrated to decrease the phosphorylation of JNK and ERK in LPS-stimulated RAW264.7 cells, indicating its inhibitory effect on this pathway[2]. However, it did not show a significant effect on p38 phosphorylation[2].

Detailed Experimental Protocols

The following section outlines the standard protocols for the key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is refreshed every 2-3 days.

-

Seeding: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well or 10 cm dishes for protein extraction) and allowed to adhere overnight. A typical seeding density for a 96-well plate is 1-2 x 10^5 cells/well[4].

-

Treatment:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of this compound (or the test compound) for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL[4] or 1 µg/mL and incubating for a specified period (e.g., 24 hours for NO and cytokine measurements, or shorter time points for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Procedure:

-

After the treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilizing agent (e.g., Dimethyl sulfoxide - DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control group.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Reagent: The Griess reagent system typically consists of two solutions: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant from each well of the treated plate.

-

In a new 96-well plate, add the supernatant samples.

-

Add an equal volume of Griess Reagent (or sequentially add Solution A and then Solution B, with a brief incubation in between, as per manufacturer's instructions) to each sample.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540-550 nm.

-

-

Data Analysis: The nitrite concentration is calculated using a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)

ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Principle: A sandwich ELISA is typically used. A plate is coated with a capture antibody specific for the cytokine of interest. The supernatant is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-linked streptavidin. Finally, a substrate is added that produces a colorimetric signal proportional to the amount of cytokine present.

-

Procedure (General Outline):

-

Coat a 96-well ELISA plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm.

-

-

Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Collect the lysate and centrifuge to pellet cell debris. The supernatant contains the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, phospho-ERK, ERK, β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is often normalized to a loading control like β-actin. The level of phosphorylated protein is typically compared to the total protein level.

Conclusion

The available in vitro data for Scutellarein strongly suggests that this compound is a promising anti-inflammatory agent. Its mechanism of action appears to be multifactorial, involving the suppression of key pro-inflammatory mediators such as nitric oxide and cytokines through the inhibition of the NF-κB and MAPK signaling pathways. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the anti-inflammatory properties of this compound and related flavonoids, facilitating the development of novel therapeutic strategies for inflammatory diseases. Further studies using isolated this compound are warranted to confirm these findings and to elucidate its full therapeutic potential.

References

Sorbifolin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbifolin, a flavone found in various medicinal plants, has emerged as a promising candidate for therapeutic agent development. This technical guide provides an in-depth overview of the current scientific evidence supporting its potential applications in oncology, inflammatory diseases, and metabolic disorders. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic agent.[2] This guide synthesizes the available data on this compound's multifaceted therapeutic profile, with a focus on its mechanisms of action and the experimental evidence that underpins its potential clinical utility.

Anticancer Potential

This compound has exhibited notable anti-proliferative and pro-apoptotic effects across various cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell growth, survival, and metastasis.

In Vitro Efficacy

Quantitative data on the cytotoxic effects of this compound against various cancer cell lines are crucial for assessing its therapeutic window and potency. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, related flavones have shown activity in the low micromolar range.

Table 1: In Vitro Anticancer Activity of this compound and Related Flavonoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound-rich extracts | MCF-7 (Breast) | MTT Assay | Data not specified | [3] |

| Luteolin (related flavone) | MCF-7 (Breast) | MTT Assay | 10-50 | [4] |

| Luteolin (related flavone) | HepG2 (Liver) | MTT Assay | 10-50 | [4] |

| Luteolin (related flavone) | A549 (Lung) | MTT Assay | >100 | [4] |

| Luteolin (related flavone) | HCT-116 (Colon) | MTT Assay | 10-50 |[4] |

Note: The table above includes data for related flavonoids to provide a comparative context for the potential efficacy of this compound. Further research is required to establish specific IC50 values for purified this compound.

Signaling Pathways

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways.

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. This compound has been suggested to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets.

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

The NF-κB pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound is believed to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

In Vivo Studies

While specific in vivo studies on this compound for cancer treatment are limited, protocols for xenograft models provide a framework for future investigations.

Experimental Protocol 1: Breast Cancer Xenograft Mouse Model

-

Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

-

Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.

-

Tumor Implantation: 1-5 x 10^6 MCF-7 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width^2).

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound (dissolved in a suitable vehicle, e.g., DMSO and PEG) is administered via intraperitoneal injection or oral gavage at a predetermined dosage and schedule (e.g., 25-100 mg/kg/day). The control group receives the vehicle alone.

-

Endpoint: After a defined treatment period (e.g., 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Anti-inflammatory Properties

Chronic inflammation is a key contributor to various diseases. This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

In Vitro Efficacy

This compound's anti-inflammatory activity is often assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: In Vitro Anti-inflammatory Activity of this compound and Related Flavonoids

| Compound | Cell Line | Assay | IC50 | Reference |

|---|---|---|---|---|

| This compound-rich extract | RAW 264.7 | NO Production | Data not specified | [5] |

| Luteolin (related flavone) | RAW 264.7 | NO Production | 17.1 µM | [2] |

| 2',3',5,7-Tetrahydroxyflavone (related flavone) | RAW 264.7 | NO Production | 19.7 µM |[2] |

Experimental Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Reading: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals, which are implicated in oxidative stress-related diseases.

In Vitro Radical Scavenging Activity

The antioxidant capacity of this compound is commonly evaluated using DPPH and ABTS radical scavenging assays.

Table 3: In Vitro Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | IC50 | Reference |

|---|---|---|---|

| This compound-rich extract | DPPH | Data not specified | [1] |

| this compound-rich extract | ABTS | Data not specified |[1] |

Experimental Protocol 3: DPPH Radical Scavenging Assay

-

Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound (in methanol) are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined.

Experimental Protocol 4: ABTS Radical Scavenging Assay

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Various concentrations of this compound are added to the diluted ABTS•+ solution.

-

Incubation: The mixture is incubated for 6 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Antidiabetic Potential

This compound has shown promise in the management of diabetes, primarily through its potential to regulate glucose metabolism.

In Vivo Studies

The streptozotocin (STZ)-induced diabetic rat model is a common preclinical model to evaluate the efficacy of anti-diabetic agents.

Experimental Protocol 5: Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (dissolved in 0.1 M cold citrate buffer, pH 4.5) at a dose of 45-65 mg/kg body weight.

-

Confirmation of Diabetes: After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Treatment: Diabetic rats are divided into groups and treated with this compound (at various doses, administered orally) or a standard anti-diabetic drug (e.g., glibenclamide) for a specified period (e.g., 28 days). A diabetic control group receives the vehicle.

-

Monitoring: Body weight and fasting blood glucose levels are monitored weekly.

-

Endpoint: At the end of the study, animals are sacrificed, and blood and tissue samples are collected for biochemical and histopathological analysis.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain pathogenic bacteria.

In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.

Table 4: In Vitro Antimicrobial Activity of this compound and Related Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Related Flavonoids | Staphylococcus aureus | 200-400 | [6] |

| Related Flavonoids | Escherichia coli | >800 |[6] |

Experimental Protocol 6: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are used.

-

Broth Microdilution Method: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The evidence presented in this technical guide highlights the significant therapeutic potential of this compound across a spectrum of diseases. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and metabolic regulation positions it as a compelling lead compound for further drug development.

Future research should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish optimal dosing regimens.

-

In-depth Mechanistic Investigations: To further elucidate the molecular targets and signaling pathways modulated by this compound.

-

Preclinical Efficacy and Safety Studies: To evaluate the therapeutic efficacy and toxicological profile of this compound in more advanced and clinically relevant animal models.

-

Structural Optimization: To synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound's therapeutic potential holds promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Models to Study Diabetes Mellitus and Its Complications: Limitations and New Opportunities [mdpi.com]

- 6. ndineuroscience.com [ndineuroscience.com]

In Silico Docking of Sorbifolin: A Technical Guide to Target Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of Sorbifolin, a naturally occurring flavone, with various protein targets implicated in cancer. This document details the binding affinities, interaction patterns, and the molecular pathways potentially modulated by this compound, offering valuable insights for drug discovery and development.

Executive Summary

This compound, a flavonoid with recognized antioxidant and anticancer properties, has been investigated through computational methods to elucidate its mechanism of action at a molecular level. In silico docking studies have identified potential protein targets for this compound, providing a foundation for the rational design of novel therapeutics. This guide summarizes the key findings from these studies, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Molecular Docking of this compound with EYA3 in Ewing Sarcoma

A significant in silico study identified this compound as a potential inhibitor of the Eyes Absent Homolog 3 (EYA3) protein, a key player in the progression of Ewing Sarcoma.[1][2][3] The study involved a virtual screening of over 2,000 medicinal compounds against the EYA3 protein.[2][3]

Quantitative Docking Results

The molecular docking analysis revealed favorable binding of this compound to the active site of EYA3. The quantitative results are summarized in the table below.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (µM) | Interacting Amino Acid Residues |

| This compound | EYA3 | -5.8 | 119.59 | THR322, ARG539, ASP540, GLY312, ASP537 |

Table 1: Molecular docking results of this compound with EYA3 protein.[1]

Experimental Protocol: Molecular Docking of this compound with EYA3

The in silico docking study was performed using the following protocol:

-

Protein and Ligand Preparation: The three-dimensional structure of the EYA3 protein was obtained, and its active site residues were predicted using the Prank-Web server. The 2D structure of this compound was retrieved from a database of medicinal compounds and converted to a 3D format.[1]

-

Virtual Screening: A virtual screening of over 2,000 medicinal ligands, including this compound, was performed against the EYA3 protein using PYRX 0.8 software. The screening was targeted to the predicted active site of the protein.[1][2][3]

-

Docking and Scoring: The docking of this compound to the EYA3 active site was carried out to predict the binding conformation and affinity. The binding energy and inhibitory constant were calculated to quantify the interaction.

-

Interaction Analysis: The docked complex was analyzed to identify the specific amino acid residues of EYA3 involved in hydrogen bonding and other interactions with this compound.[1]

Signaling Pathway

The EYA3 protein is a critical downstream target of the EWS/FLI1 fusion protein, which is the primary driver of Ewing Sarcoma. EYA3 promotes tumor growth and angiogenesis. By inhibiting EYA3, this compound can potentially disrupt this oncogenic signaling pathway.

Potential Targeting of Cell Cycle Proteins by this compound

In vitro studies on breast cancer cells have suggested that this compound may exert its anticancer effects by inducing cell cycle arrest. This is potentially achieved through the inhibition of Cyclin-Dependent Kinase 6 (CDK6) and its regulatory partners, Cyclin A2 and Cyclin E1. While specific in silico docking studies of this compound with these proteins are not yet available in the reviewed literature, this section outlines a proposed methodology for such investigations based on standard practices.

Hypothetical Experimental Protocol for Docking this compound with Cell Cycle Proteins

A typical in silico docking protocol to investigate the interaction of this compound with CDK6, Cyclin A2, and Cyclin E1 would involve the following steps:

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structures of human CDK6, Cyclin A2, and Cyclin E1 from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of this compound and optimize its geometry.

-

-

Active Site Prediction: Identify the ATP-binding pocket of CDK6 and the protein-protein interaction sites on Cyclins A2 and E1 as the potential binding sites for this compound.

-

Molecular Docking:

-

Utilize molecular docking software such as AutoDock Vina, Schrödinger Glide, or MOE (Molecular Operating Environment) to perform the docking simulations.

-

Define a grid box encompassing the active site of each protein.

-

Generate multiple docking poses of this compound within the active sites.

-

-

Scoring and Analysis:

-

Rank the docking poses based on their binding energies (e.g., in kcal/mol).

-

Analyze the best-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target proteins.

-

-

Molecular Dynamics Simulation (Optional): To further validate the stability of the this compound-protein complexes, a molecular dynamics simulation can be performed.

Cell Cycle Regulation Signaling Pathway

CDK6, in complex with D-type cyclins, and CDK2, in complex with cyclins E and A, are key regulators of the G1/S phase transition of the cell cycle. By inhibiting these proteins, this compound could potentially halt the proliferation of cancer cells.

Workflow for In Silico Docking Studies

The general workflow for conducting in silico docking studies, as described in the cited literature, is depicted below. This process is fundamental for computational drug discovery and can be applied to investigate the interaction of this compound with various protein targets.

Conclusion and Future Directions

The in silico docking studies presented in this guide highlight the potential of this compound as a promising scaffold for the development of novel anticancer agents. The documented interaction with EYA3 in Ewing Sarcoma provides a solid foundation for further experimental validation.

While direct computational evidence for the interaction of this compound with CDK6, Cyclin A2, and Cyclin E1 is currently lacking, the proposed methodologies offer a clear path for future research in this area. Such studies would be invaluable in confirming the precise molecular mechanisms underlying the observed cell cycle arrest induced by this compound.

Future research should focus on:

-

In vitro validation: Experimental assays to confirm the inhibitory activity of this compound against EYA3, CDK6, and the associated cyclins.

-

Specificity studies: Investigating the selectivity of this compound for these targets over other related proteins.

-

Structural studies: X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of this compound to its target proteins.

-

Lead optimization: Utilizing the structural information from docking studies to design and synthesize more potent and selective this compound analogs.

By integrating computational and experimental approaches, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for new and effective cancer treatments.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Sorbifolin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of sorbifolin from plant materials, with a focus on Cudrania tricuspidata. It includes quantitative data, comprehensive experimental protocols, and visualizations of the workflow and relevant biological signaling pathways.

Introduction to this compound

This compound is a flavone, a class of flavonoids, that has garnered significant interest in the scientific community for its wide range of biological activities. It is recognized for its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. These therapeutic potentials make this compound a promising candidate for drug development. Effective and scalable methods for its extraction from plant sources and subsequent purification are crucial for advancing research and potential clinical applications. Cudrania tricuspidata (Carr.) Bur., a plant in the Moraceae family, has been identified as a notable source of this compound and other bioactive flavonoids.[1][2][3]

Data Presentation: Extraction and Purification Parameters

The efficiency of this compound extraction is highly dependent on the choice of solvent and extraction conditions. The following tables summarize quantitative data from studies on Cudrania tricuspidata leaves, providing insights into optimal extraction parameters.

Table 1: Influence of Solvent and Temperature on Extraction Yield and Bioactive Content from Cudrania tricuspidata Leaves

| Solvent | Temperature (°C) | Extraction Yield (%) | Total Phenols (mg/g) | Total Flavonoids (mg/g) |

| Distilled Water | 100 | 14.1 | 77.11 | 48.89 |

| Ethanol | 78 | 5.67 | 45.64 | 7.73 |

| Hexane | 68 | 3.9 | 0.343 | - |

Data adapted from a study on the optimization of extraction from Cudrania tricuspidata leaves, where the optimal extraction time was determined to be 5 minutes.[3][4]

Table 2: Content of Major Flavonoids in Cudrania tricuspidata Leaf Extracts with Varying Ethanol Concentrations

| Ethanol Concentration (%) | Chlorogenic Acid (wt %) | Rutin (wt %) |

| 0 (Water) | ~0.15 | ~0.75 |

| 20 | ~0.20 | ~0.80 |

| 40 | ~0.25 | ~1.10 |

| 60 | ~0.30 | ~1.25 |

| 80 | ~0.35 | ~1.30 |

| 100 | ~0.10 | ~0.60 |

Data derived from a study that identified 80% ethanol as the most effective solvent for extracting key phenolic compounds.[5][1][2]

Table 3: Illustrative Purification Summary for this compound

| Purification Step | Sample Volume/Mass | This compound Concentration (mg/mL or mg/g) | Purity (%) |

| Crude 80% Ethanol Extract | 1 L (from 100 g dried leaves) | ~1.5 mg/g (estimated) | < 5% |

| Liquid-Liquid Partitioning | 200 mL (Ethyl Acetate Fraction) | ~7.0 mg/g | ~20% |

| Column Chromatography | 50 mL (Eluted Fraction) | ~30 mg/mL | ~70% |

| Preparative HPLC | 5 mL (Collected Fractions) | ~5 mg/mL | > 95% |

This table presents a hypothetical yet typical purification progression for a flavonoid like this compound.

Experimental Protocols

The following protocols provide detailed procedures for the extraction, purification, and analysis of this compound.

Protocol 1: Optimized Extraction of this compound from Cudrania tricuspidata Leaves

This protocol is based on the effective use of 80% ethanol for the extraction of flavonoids.[5][1][2]

3.1. Materials and Equipment

-

Dried and powdered leaves of Cudrania tricuspidata

-

80% (v/v) Ethanol (Reagent Grade)

-

Ultrasonic bath

-

Shaking incubator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (Lyophilizer)

3.2. Procedure

-

Weigh 100 g of dried, powdered Cudrania tricuspidata leaves and place into a 2 L Erlenmeyer flask.

-

Add 1 L of 80% ethanol to achieve a 1:10 solid-to-liquid ratio.

-

Place the flask in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption.

-

Transfer the flask to a shaking incubator and agitate at 120 rpm for 24 hours at 40°C.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

-

Freeze the resulting aqueous extract and lyophilize to obtain a dry powder.

-

Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol outlines a general method for the purification of this compound from the crude extract.

3.2.1. Materials and Equipment

-

Crude this compound extract

-

HPLC-grade methanol and water

-

Formic acid (or Acetic acid)

-

Preparative HPLC system with a fraction collector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Syringe filters (0.45 µm)

3.2.2. Procedure

-

Sample Preparation: Dissolve the crude extract in methanol at a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient Program:

-

0-10 min: 30-50% B

-

10-40 min: 50-70% B

-

40-45 min: 70-100% B

-

45-50 min: 100% B (column wash)

-

50-60 min: 30% B (equilibration)

-

-

Flow Rate: 15-20 mL/min

-

Detection Wavelength: 340 nm

-

Injection Volume: 1-5 mL, depending on the column size and sample concentration.

-

-

Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

-

Post-Purification: Combine the pure fractions, remove the solvent using a rotary evaporator, and lyophilize to obtain purified this compound.

Protocol 3: Purity Analysis by Analytical HPLC

This protocol is for verifying the purity of the isolated this compound.[5][1]

3.3.1. Materials and Equipment

-

Purified this compound

-

Analytical HPLC system with a DAD or UV detector

-

Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)

3.3.2. Procedure

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.2% phosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A gradient from 10% to 100% B over 30 minutes can be employed.

-

Flow Rate: 0.8-1.0 mL/min

-

Detection Wavelength: 340 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Integrate the peak area of the chromatogram to determine the purity of the this compound sample.

Visualizations: Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall process from plant material to purified this compound.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound can mitigate inflammation by inhibiting the NF-κB and MAPK signaling pathways.

Caption: this compound's Anti-Inflammatory Mechanism.

Anticancer (Apoptosis Induction) Signaling Pathway

This compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6]

Caption: this compound-Induced Apoptosis in Cancer Cells.

Antioxidant Signaling Pathway

This compound can enhance the cellular antioxidant defense by activating the Nrf2-Keap1 pathway.

Caption: this compound's Antioxidant Mechanism via Nrf2 Activation.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the extraction and purification of this compound from Cudrania tricuspidata. The use of 80% ethanol for extraction followed by preparative HPLC is an effective strategy for obtaining high-purity this compound suitable for research and drug development purposes. Understanding the molecular pathways modulated by this compound further underscores its therapeutic potential and provides a basis for future investigations into its pharmacological applications.

References

- 1. [PDF] Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts | Semantic Scholar [semanticscholar.org]

- 2. Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing a Stable Sorbifolin Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbifolin, a flavonoid compound with the chemical formula C₁₆H₁₂O₆, has garnered significant interest in biomedical research due to its diverse biological activities. It has been reported to possess antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and notably, anticancer properties. The anticancer effects of this compound are attributed to its ability to modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. However, a significant challenge in utilizing this compound for in vitro studies is its poor aqueous solubility and potential instability in physiological solutions, which can lead to inconsistent and unreliable experimental outcomes.

These application notes provide a comprehensive guide to preparing and utilizing a stable this compound solution for cell culture experiments. The protocols outlined below are designed to ensure consistent and reproducible results by addressing the challenges of solubility and stability.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing a stable solution.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₆ | [1] |

| Molecular Weight | 300.26 g/mol | [1] |

| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. | [2][3] |

| Storage (Powder) | Store at -20°C in a dry, dark place. |

Experimental Protocols

Preparation of this compound Stock Solution

To overcome the poor aqueous solubility of this compound, a concentrated stock solution should be prepared in an organic solvent. Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for flavonoids and compatibility with most cell culture systems at low final concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Pre-warm an aliquot of anhydrous DMSO to room temperature.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube. This step is critical to prevent contamination of cell cultures.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for up to three months.

Table 1: Preparation of this compound Stock Solutions

| Desired Stock Concentration | Molecular Weight ( g/mol ) | Amount of this compound to Weigh for 1 mL of Stock Solution |

| 10 mM | 300.26 | 3.00 mg |

| 20 mM | 300.26 | 6.01 mg |

| 50 mM | 300.26 | 15.01 mg |

Preparation of this compound Working Solution for Cell Treatment

The this compound stock solution must be diluted in cell culture medium to the final desired working concentration immediately before treating the cells. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically at or below 0.1%.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)

-

Sterile conical tubes or microcentrifuge tubes

Protocol:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Pre-warm the complete cell culture medium to 37°C.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the total volume of the working solution.

-

Formula: Volume of Stock (µL) = (Final Concentration (µM) x Total Volume (mL)) / Stock Concentration (mM)

-

-

Perform a serial dilution of the stock solution in the pre-warmed complete cell culture medium. It is recommended to first prepare an intermediate dilution to ensure accurate pipetting and thorough mixing.

-

Vortex the working solution gently before adding it to the cell culture plates.

-

Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated wells. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

Table 2: Example Dilution Series for this compound Working Solutions

| Desired Final Concentration (µM) | Starting Stock Concentration (mM) | Volume of Stock to Add to 10 mL of Medium | Final DMSO Concentration (%) |

| 1 | 10 | 1 µL | 0.01% |

| 5 | 10 | 5 µL | 0.05% |

| 10 | 10 | 10 µL | 0.1% |

| 25 | 10 | 25 µL | 0.25% (Caution: may be toxic to some cell lines) |

| 50 | 10 | 50 µL | 0.5% (Caution: likely to be toxic to most cell lines) |

Note on Stability in Aqueous Solutions: Flavonoids like this compound can be unstable in aqueous solutions, with stability being dependent on pH and temperature. They are generally more stable in acidic conditions and can degrade at neutral or alkaline pH, especially at 37°C. Therefore, it is crucial to prepare fresh working solutions for each experiment and to minimize the time the compound is in the aqueous culture medium before being added to the cells.

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound working solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Remove the old medium and replace it with fresh medium containing various concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.

Caption: this compound's multifaceted effects on cancer cells.

Experimental Workflow for Investigating this compound's Effects

A typical workflow for studying the in vitro effects of this compound involves a series of experiments to determine its cytotoxicity and elucidate its mechanism of action.

Caption: A typical workflow for in vitro this compound studies.

Logical Relationship for Stable Solution Development

The development of a stable and effective this compound solution for cell culture requires a logical progression of steps, from understanding the compound's properties to careful preparation and application.

Caption: Logical steps for a stable this compound solution.

Conclusion

The successful use of this compound in cell culture hinges on the careful preparation of a stable solution. By using DMSO as a solvent to create a concentrated stock solution, storing it properly, and diluting it freshly for each experiment with appropriate controls, researchers can obtain reliable and reproducible data. These application notes and protocols provide a framework for the effective utilization of this compound in in vitro studies, paving the way for a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Sorbifolin's Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbifolin, a flavone found in various medicinal plants, has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle. These effects are mediated through the modulation of several key signaling pathways. This document provides detailed application notes and protocols for a range of in vitro cell-based assays to evaluate the anticancer activity of this compound.

Data Presentation

While this compound has been identified as a key bioactive component in plant extracts with anticancer properties, specific quantitative data for the purified compound across a wide range of cancer cell lines is not extensively available in the public domain. The following tables provide an illustrative structure for presenting such data, populated with example values that are typical for flavonoids with similar mechanisms of action. Researchers should replace this example data with their own experimental results.

Table 1: Proliferative Inhibition (IC50) of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Example: 25.5 ± 2.1 | Example: 18.3 ± 1.5 |

| MDA-MB-231 | Breast Adenocarcinoma | Example: 32.8 ± 3.5 | Example: 24.1 ± 2.8 |

| A549 | Lung Carcinoma | Example: 45.2 ± 4.2 | Example: 35.7 ± 3.1 |

| HCT116 | Colon Carcinoma | Example: 28.9 ± 2.7 | Example: 20.5 ± 1.9 |

| HepG2 | Hepatocellular Carcinoma | Example: 38.1 ± 3.9 | Example: 29.8 ± 2.5 |

Table 2: Induction of Apoptosis by this compound

Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance. Many anticancer agents work by inducing apoptosis in cancer cells.

| Cancer Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Example: 25 | 48 | Example: 35.2 ± 3.8 |

| HCT116 | Example: 30 | 48 | Example: 42.5 ± 4.1 |

Table 3: Cell Cycle Arrest Induced by this compound

Cell cycle arrest is a mechanism that can halt cell proliferation and is often a target for anticancer therapies.

| Cancer Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 | Example: 25 | 24 | Example: 65.7 ± 5.2 | Example: 15.3 ± 2.1 | Example: 19.0 ± 3.5 |

| HCT116 | Example: 30 | 24 | Example: 70.2 ± 6.1 | Example: 12.8 ± 1.9 | Example: 17.0 ± 2.8 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle via flow cytometry.[3][4]

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Visualizations

Signaling Pathways of this compound's Anticancer Activity

This compound has been reported to modulate multiple signaling pathways to exert its anticancer effects. It can inhibit pro-survival pathways such as PI3K/Akt/mTOR and Ras/MEK/Erk, while activating pro-apoptotic pathways like the JNK and p38 MAPK pathways.